molecular formula C9H6ClNO B1280195 6-chloro-1H-indole-3-carbaldehyde CAS No. 703-82-2

6-chloro-1H-indole-3-carbaldehyde

Cat. No. B1280195
CAS RN: 703-82-2
M. Wt: 179.6 g/mol
InChI Key: CTNIXLBHXMSZKL-UHFFFAOYSA-N
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Description

6-Chloro-1H-indole-3-carbaldehyde is a chemical compound that belongs to the class of indole carbaldehydes. While the provided papers do not directly discuss 6-chloro-1H-indole-3-carbaldehyde, they do provide insights into the synthesis, structure, and reactivity of related heterocyclic carbaldehydes, which can be informative for understanding the properties and potential synthetic routes for 6-chloro-1H-indole-3-carbaldehyde.

Synthesis Analysis

The synthesis of related compounds often involves the use of Vilsmeier-Haack reagent, as seen in the preparation of novel pyrazole carbaldehydes and chloropyrazolo[3,4-b]pyridine carbaldehydes . These methods could potentially be adapted for the synthesis of 6-chloro-1H-indole-3-carbaldehyde by choosing appropriate starting materials and reaction conditions that favor the formation of the indole ring system.

Molecular Structure Analysis

The molecular structure of heterocyclic carbaldehydes can be confirmed using techniques such as 1H-NMR, 13C-NMR, and X-ray crystallography . For 6-chloro-1H-indole-3-carbaldehyde, similar analytical techniques would likely be employed to determine its structure. X-ray crystallography would provide detailed information about the molecular geometry and the orientation of the substituents on the indole ring.

Chemical Reactions Analysis

The reactivity of carbaldehydes can lead to various chemical transformations. For instance, Dakin oxidation of indole carbaldehydes can yield indoloquinones , suggesting that 6-chloro-1H-indole-3-carbaldehyde might also undergo oxidation to form chlorinated indoloquinones. Additionally, carbaldehydes can be used as precursors for the synthesis of chalcones and other heterocyclic compounds , indicating that 6-chloro-1H-indole-3-carbaldehyde could participate in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic carbaldehydes are influenced by their molecular structure. For example, the crystal structure of a pyrazole carbaldehyde derivative revealed specific intermolecular interactions and planarity between the aldehydic fragment and the adjacent ring . These properties are important for understanding the reactivity and potential applications of 6-chloro-1H-indole-3-carbaldehyde. The presence of the chlorine atom and the aldehyde group in 6-chloro-1H-indole-3-carbaldehyde would affect its polarity, solubility, and reactivity, which are crucial parameters for its use in chemical syntheses.

Scientific Research Applications

  • Multicomponent Reactions (MCRs) : Indole-3-carbaldehyde and its derivatives, including “6-chloro-1H-indole-3-carbaldehyde”, are efficient chemical precursors for generating biologically active structures. They are used in MCRs, which are high-yielding, operationally friendly, time- and cost-effective reactions that comply with green chemistry criteria . These reactions are significant synthetic strategies in medicinal and pharmaceutical chemistry .

  • Biosynthesis of Indole Derivatives : Indole-3-carbaldehyde and its derivatives play a crucial role in the biosynthesis of indole derivatives in plants, particularly in Arabidopsis . These compounds are involved in the formation of Trp-derived indole glucosinolates and indolic phytoalexins, which are important for the plant’s defense against pathogens and herbivores .

  • Antifungal Properties : Indole-3-carbaldehyde has antifungal properties and is known to provide protection from chytridiomycosis in amphibian species which carry Janthinobacterium lividum on their skin .

  • Pharmaceutical Applications : Indole-3-carbaldehyde and its derivatives are used in the synthesis of various pharmaceutical compounds. They are used as hypoglycemic agents, tryptophan dioxygenase inhibitors, potential anticancer immunomodulators, antibacterial and antifungal agents, antiamoebic and cytotoxic agents, and inhibitors of the Dengue virus protease with antiviral activity in cell-culture .

  • Antiviral Activity : Indole derivatives, including “6-chloro-1H-indole-3-carbaldehyde”, have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Another example is 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole, which were prepared and investigated in vitro for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

  • Anticancer Immunomodulators : Pyridyl-ethenyl-indoles, a derivative of indole-3-carbaldehyde, have been identified as potential anticancer immunomodulators . These compounds could play a significant role in the development of new cancer therapies .

  • Antibacterial and Antifungal Agents : Indole-3-carbaldehyde and its derivatives have been used as antibacterial and antifungal agents . They can inhibit the growth of various bacteria and fungi, which makes them useful in the development of new antimicrobial drugs .

  • Antiamoebic and Cytotoxic Agents : Some derivatives of indole-3-carbaldehyde have shown antiamoebic and cytotoxic activities . This suggests that they could be used in the treatment of diseases caused by amoebae, as well as in cancer therapy .

  • Inhibitors of the Dengue Virus Protease : Certain derivatives of indole-3-carbaldehyde have been found to inhibit the protease of the Dengue virus . This means they could potentially be used in the development of antiviral drugs for the treatment of Dengue fever .

  • Hypoglycemic Agents : Indole-3-carbaldehyde and its derivatives have been used as hypoglycemic agents . They can lower blood sugar levels, which makes them potentially useful in the treatment of diabetes .

  • Tryptophan Dioxygenase Inhibitors : Some derivatives of indole-3-carbaldehyde have been found to inhibit tryptophan dioxygenase . This enzyme is involved in the metabolism of the amino acid tryptophan, so these compounds could have various applications in biological research and medicine .

  • Potential Anticancer Immunomodulators : Pyridyl-ethenyl-indoles, a derivative of indole-3-carbaldehyde, have been identified as potential anticancer immunomodulators . These compounds could play a significant role in the development of new cancer therapies .

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions from the period, 2014 to 2021 provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds . This suggests that 6-chloro-1H-indole-3-carbaldehyde may also have potential applications in this area.

properties

IUPAC Name

6-chloro-1H-indole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-7-1-2-8-6(5-12)4-11-9(8)3-7/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTNIXLBHXMSZKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504410
Record name 6-Chloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-1H-indole-3-carbaldehyde

CAS RN

703-82-2
Record name 6-Chloro-1H-indole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-1H-indole-3-carboxaldehyde
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Synthesis routes and methods I

Procedure details

To a solution of 1-{3-[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]azetidin-1-yl}ethanone (130 mg, 0.43 mmol) in toluene (5 mL) was added 5-bromo-6-chloro-1H-indole-3-carbaldehyde (134 mg, 0.52 mmol), [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (32 mg, 0.045 mmol), and 2M aqueous potassium carbonate (0.86 mL, 1.72 mmol) and ethanol (1.7 mL). The mixture was degassed with nitrogen for 3 min and heated to 110° C. by microwave irradiation for 1 h. The mixture was concentrated in vacuo to give a residue, which was dissolved with ethyl acetate (50 mL) and washed with brine (2×15 mL). The organic layer was dried over sodium sulfate and concentrated in vacuo to give a brown residue, which was purified by flash chromatography (petroleum ether/ethyl acetate=20:1 to 4:1) to give [(1-acetylazetidin-3-yl)oxy]phenyl}-6-chloro-1H-indole-3-carbaldehyde (70 mg, 44%) as a yellow solid.
Quantity
134 mg
Type
reactant
Reaction Step One
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0.86 mL
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1.7 mL
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reactant
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5 mL
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32 mg
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catalyst
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50 mL
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solvent
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Synthesis routes and methods II

Procedure details

A mixture of 6-chloro-1H-indole (2.0 g, 13.2 mmol) and POCl3 (1.34 mL, 14.5 mmol) in DMF (5 mL) is heated at 45° C. for 1 h. After completion, the reaction mixture is quenched with aqueous NaHCO3, Et2O is added and the organic layer is washed with brine, dried over MgSO4 and evaporated in vacuo. Silica gel flash chromatography of the residue affords the title compound as a colorless powder; ES-MS: M+=179.9; HPLC: AtRet=3.74 min.
Quantity
2 g
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reactant
Reaction Step One
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Quantity
1.34 mL
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reactant
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Quantity
5 mL
Type
reactant
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

This Vilsmeyer reaction was performed according to H. G. O. Becker, Organikum, pp. 364-365, Johann Ambrosius Barth Verlag, Heidelberg-Leipzig (1996). To 5 mL DMF in a three-necked flask equipped with a thermometer, 1.8 mL POCl3 was added dropwise in a temperature range between 15° C. and 20° C. Then, a solution of 1 g (6.6 mMol) of 6-chloro-1H-indole in 2 mL DMF was added dropwise in a temperature range between 20° C. and 30° C. The reaction mixture was stirred for 45 minutes at 37° C. Afterwards, the reaction mixture was poured in a mixture of 15 g ice in 10 mL water under stirring. 3.4 g NaOH in 18 mL were added between in a temperature range between 20 and 30° C. The resulting mixture was then refluxed for 5 minutes. After cooling to room temperature, the precipitate was filtered off and washed with 10 mL cold water. Crystallization from ethanol yielded 6-chloro-1H-indole-3-carbaldehyde as a white solid (1.04 g, 88%).
Quantity
1 g
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reactant
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2 mL
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3.4 g
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reactant
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1.8 mL
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5 mL
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[Compound]
Name
ice
Quantity
15 g
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solvent
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-chloro-1H-indole-3-carbaldehyde

Citations

For This Compound
23
Citations
KO Cameron, DW Kung, AS Kalgutkar… - Journal of medicinal …, 2016 - ACS Publications
… 5-Bromo-6-chloro-1H-indole-3-carbaldehyde: Phosphorus oxychloride (6.21 mL, 66.8 mmol… : A mixture of 5-bromo-6-chloro-1H-indole-3-carbaldehyde (783 mg, 3.03 mmol, 1 equiv), 4-(…
Number of citations: 113 pubs.acs.org
MS Rezk, M Abdel-Halim, A Keeton… - Chemical and …, 2016 - jstage.jst.go.jp
… To this, an equimolar quantity of 6-chloro-1H-indole-3-carbaldehyde (3) (10.0 mmol) solution in 10 mL of alcohol was added dropwise with continuous stirring. The temperature was …
Number of citations: 3 www.jstage.jst.go.jp
U Rothweiler, A Czarna, M Krajewski… - ChemMedChem …, 2008 - Wiley Online Library
… 6-Chloro-1H-indole-3-carbaldehyde: POCl 3 (1.8 mL) was … from EtOH yielded 6-chloro-1H-indole-3-carbaldehyde as a … to a suspension of 6-chloro-1H-indole-3-carbaldehyde (0.5 g, 2.8 …
JR Abbott, TR Hodges, RN Daniels… - Journal of Medicinal …, 2018 - ACS Publications
Deregulated RAS activity, often the result of mutation, is implicated in approximately 30% of all human cancers. Despite this statistic, no clinically successful treatment for RAS-driven …
Number of citations: 34 pubs.acs.org
D Semenya, M Touitou, CM Ribeiro… - ACS Medicinal …, 2021 - ACS Publications
… Thus, a series of N-substituted indoles 7a–m were synthesized by alkylating 6-chloro-1H-indole-3-carbaldehyde 4a with the appropriate alkylating agents in the presence of NaH and …
Number of citations: 2 pubs.acs.org
M Aslam, S Devkota, S Jamshaid… - Advanced Synthesis & …, 2022 - Wiley Online Library
A synthetic strategy for the installation of diversely functionalized quinones at the C4 position of indoles is developed via palladium‐catalyzed C−H and double C−H functionalization. …
Number of citations: 0 onlinelibrary.wiley.com
L Edmeades - 2022 - researchspace.auckland.ac.nz
Management of bacterial infections represents a growing global issue that if left unchecked could threaten the advances of modern medicine. This is largely due to the increasing …
Number of citations: 0 researchspace.auckland.ac.nz
ZZ Li, VKR Tangadanchu, N Battini… - European Journal of …, 2019 - Elsevier
… of compound 1 (500 mg, 2.72 mmol), piperidine (0.027 mL) and glacial acetic acid (0.10 mL) was stirred in toluene (30 mL) at 45 C for 0.5 h, then 6-chloro-1H-indole-3-carbaldehyde (…
Number of citations: 56 www.sciencedirect.com
XC Yang, PL Zhang, KV Kumar, S Li, RX Geng… - European Journal of …, 2022 - Elsevier
… Compound 14b was afforded according to the procedure described for compound 9a, starting from compound 8 (50 mg, 0.18 mmol), 6-chloro-1H-indole-3-carbaldehyde (49 mg, 0.27 …
Number of citations: 43 www.sciencedirect.com
R Hojo, S Short, M Jha - The Journal of Organic Chemistry, 2019 - ACS Publications
Synthesis of a variety of 1,2-fused tricyclic S-containing indoles is reported starting from indole sulfides tethered with terminal and internal alkynes via a key hydroamination step. Cu-…
Number of citations: 13 pubs.acs.org

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